Methyl 3,5-dichloro-2-sulfamoylbenzoate
Overview
Description
Methyl 3,5-dichloro-2-sulfamoylbenzoate: is an organic compound with the molecular formula C₈H₇Cl₂NO₄S . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a sulfamoyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dichloro-2-sulfamoylbenzoate typically involves the esterification of 3,5-dichloro-2-sulfamoylbenzoic acid. The reaction is carried out in the presence of methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dichloro-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3,5-dichloro-2-sulfamoylbenzoic acid.
Oxidation and Reduction: Sulfonic acid derivatives or reduced sulfamoyl compounds.
Scientific Research Applications
Methyl 3,5-dichloro-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3,5-dichloro-2-hydroxybenzoate
- Methyl 3,5-dichloro-2-nitrobenzoate
- Methyl 3,5-dichloro-2-aminobenzoate
Comparison: Methyl 3,5-dichloro-2-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3,5-dichloro-2-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNWKNXIFHGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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